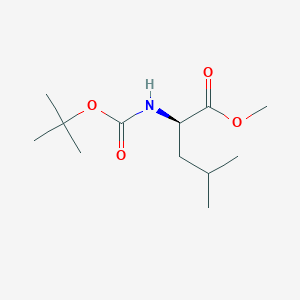

Boc-D-Leu-OMe

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEVMIMUBKMNOU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Boc-D-Leu-OMe

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-tert-butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe), a crucial protected amino acid derivative. The incorporation of D-amino acids like D-leucine into peptides can significantly alter their structure and biological properties, making derivatives like this compound valuable in drug design and peptide chemistry.[1] This document details established synthetic routes, experimental protocols, and key characterization data to support research and development activities.

Synthesis of this compound

The synthesis of this compound is typically achieved through two primary strategic routes. The selection of a particular route may depend on starting material availability, desired scale, and laboratory preferences.

-

Route 1: N-terminal Boc protection of D-Leucine, followed by esterification of the carboxylic acid.

-

Route 2: Esterification of the carboxylic acid of D-Leucine, followed by N-terminal Boc protection.

Comparative Synthesis Yields

The following table summarizes the reported yields for each step in these synthetic pathways, offering a quantitative comparison to aid in method selection.[2]

| Synthetic Route | Step | Reagents/Method | Reported Yield (%) |

| Route 1 | 1. Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O, NaHCO₃, water/1,4-dioxane | 97% |

| 2. Esterification | Dicyclohexylcarbodiimide (DCC), Methanol | ~82% (for a similar substrate) | |

| Overall (Estimated) | ~79% | ||

| Route 2 | 1. Esterification | Thionyl chloride (SOCl₂), Methanol | Up to 100% (for L-tert-leucine methyl ester HCl) |

| 2. Boc Protection | (Boc)₂O, NaHCO₃, THF/H₂O | ~67% (in a subsequent dipeptide coupling) | |

| Overall (Estimated) | ~67% |

Note: The overall yields are estimated based on the sequential yields of each step as reported in the literature. Actual yields may vary depending on experimental conditions and scale.[2]

Synthetic Workflow Diagrams

Caption: Synthetic workflow for Route 1: Boc protection followed by esterification.

Caption: Synthetic workflow for Route 2: Esterification followed by Boc protection.

Experimental Protocols

Route 1: Boc Protection followed by Esterification

Step 1: Synthesis of N-Boc-D-Leucine [2]

-

Dissolve D-leucine (1.0 equiv.) in a mixture of water and 1,4-dioxane.

-

Add sodium bicarbonate (NaHCO₃).

-

To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv.).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the 1,4-dioxane under reduced pressure.

-

Wash the aqueous residue with an organic solvent like ethyl acetate to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., cold 1N HCl or KHSO₄ solution).

-

Extract the product into ethyl acetate (3x).

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield N-Boc-D-leucine.

Step 2: Synthesis of this compound via DCC coupling [2]

-

Dissolve the N-Boc-D-leucine obtained in the previous step in anhydrous tetrahydrofuran (THF).

-

Add dicyclohexylcarbodiimide (DCC) and stir the reaction mixture for 1 hour at 20-30°C.

-

Add methanol dropwise to the reaction solution while maintaining the temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the solution to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield this compound.

Route 2: Esterification followed by Boc Protection

Step 1: Synthesis of D-Leucine Methyl Ester Hydrochloride [2]

-

Suspend D-leucine (1.0 equiv.) in methanol in a round-bottom flask at 0°C.

-

Slowly add freshly distilled thionyl chloride (SOCl₂, 2.0 equiv.) while stirring.

-

Allow the reaction to warm to room temperature and then reflux for several hours.

-

Monitor the reaction completion using TLC.

-

Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the D-leucine methyl ester hydrochloride salt as a solid.

Step 2: Synthesis of this compound [2]

-

Dissolve the D-leucine methyl ester hydrochloride in a 1:1 mixture of THF/H₂O.

-

Cool the solution to 0°C and add sodium bicarbonate (NaHCO₃, 3.0 equiv.).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv.).

-

Stir the reaction mixture at room temperature for 10 hours.

-

Remove the volatile components (THF) of the reaction mixture in vacuo.

-

Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3x).

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 133467-01-3 | [3] |

| Molecular Formula | C₁₂H₂₃NO₄ | [3][] |

| Molecular Weight | 245.32 g/mol | [3][] |

| Appearance | Colorless to light yellowish liquid | [3][][5] |

| Melting Point | 147-149°C (for L-isomer) | [][5] |

| Boiling Point | 205 °C (lit., for L-isomer) | [][5] |

| Density | 0.991 g/mL at 25 °C (lit., for L-isomer) | [][5] |

| Storage | Store at 2-8 °C, sealed in dry conditions | [][5] |

Note: Some physical constants like melting point, boiling point, and density are reported for the L-isomer but are expected to be identical for the D-isomer. The sign of the optical rotation will be opposite.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. The spectra would show characteristic peaks for the tert-butyl protons of the Boc group, the methyl ester protons, and the protons of the leucine side chain.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected (M+H)⁺ ion for C₁₂H₂₃NO₄ would be approximately 246.16 m/z.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product, often reported as ≥97% or ≥98%.[][6]

References

The Role of Boc-D-Leu-OMe in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe) is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. Its unique structural features—the Boc protecting group on the amine and the methyl ester on the carboxyl group—allow for the controlled and sequential formation of peptide bonds, making it an invaluable tool for constructing complex peptide-based molecules.[1] The presence of the D-enantiomer of leucine is of particular significance in medicinal chemistry, as it can confer resistance to enzymatic degradation, thereby enhancing the metabolic stability and bioavailability of synthetic peptides.[1] This guide provides an in-depth overview of the applications of this compound in research, complete with experimental protocols, quantitative data, and graphical representations of key workflows and concepts.

Core Applications in Research

The primary application of this compound lies in its use as a precursor for the synthesis of peptides and peptidomimetics with therapeutic potential. The incorporation of D-amino acids, such as D-leucine, into peptide sequences is a well-established strategy to overcome the limitations of native peptides, such as poor stability and short half-life.

Peptide Synthesis

This compound is extensively used in both solution-phase and solid-phase peptide synthesis (SPPS). In these processes, the Boc group serves as a temporary protecting group for the α-amino group, preventing unwanted side reactions during the coupling of amino acids.[2] The methyl ester protects the C-terminus, and while it can be used in solution-phase synthesis, for SPPS, the corresponding Boc-D-Leu-OH is more commonly attached to the resin first. However, this compound can be used to synthesize di- or tri-peptides in solution, which are then used in larger fragment condensation on a solid support.

Drug Discovery and Development

The incorporation of D-leucine, facilitated by the use of this compound, is a key strategy in the design of peptide-based drugs. Peptides containing D-amino acids often exhibit enhanced resistance to proteases, the enzymes responsible for breaking down peptides in the body.[3] This increased stability can lead to improved pharmacokinetic profiles and therapeutic efficacy. A notable area of application is in the development of enzyme inhibitors, particularly for viral proteases, where the D-amino acid can occupy hydrophobic pockets in the enzyme's active site.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data from synthetic procedures involving Boc-protected amino acids and the biological activity of resulting peptides. It is important to note that specific yields and bioactivity can vary significantly based on the reaction conditions and the specific peptide sequence.

| Step/Compound | Description | Yield (%) | Purity (%) | Biological Activity (IC₅₀) | Reference |

| Boc-NH-Leu-OH Synthesis | Boc protection of L-leucine. | 97.03 | - | - | [4] |

| NH₂-Leu-OMe·HCl Synthesis | Esterification of L-leucine. | 95.78 | - | - | [4] |

| BOC-NH-Leu-Leu-OMe Synthesis | Dipeptide coupling reaction. | 61.6 | - | - | [4] |

| BOC-PhePro-OMe | Antimicrobial activity against Aspergillus fumigatus. | - | - | Zone of inhibition: 11mm at 1000 ppm | [5] |

| BOC-PhePro-OMe | Antibacterial activity against Salmonella typhimurium. | - | - | Zone of inhibition: 10mm at 1000 ppm | [5] |

Experimental Protocols

Detailed methodologies for key experiments involving the use of Boc-protected amino acids in peptide synthesis are provided below. These protocols are general and may require optimization for specific applications.

Protocol 1: General Solution-Phase Dipeptide Synthesis using a Boc-Amino Acid

This protocol describes a general method for coupling a Boc-protected amino acid with an amino acid methyl ester in solution.

Materials:

-

Boc-D-Leu-OH (can be synthesized from this compound via saponification)

-

Desired amino acid methyl ester hydrochloride (e.g., Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-ethylmorpholine

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1N HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Boc-D-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.[3]

-

Cool the solution to 0°C in an ice bath.[3]

-

Add DCC (1.1 eq) and stir for 30 minutes at 0°C.[3]

-

In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in DMF and add DIPEA (2.2 eq) to neutralize the salt.[3]

-

Add the neutralized amino acid ester solution to the activated Boc-D-Leu-OH solution.[3]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[3]

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[3]

-

Dilute the filtrate with EtOAc and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the N-terminus of the peptide for further elongation.

Materials:

-

Boc-protected peptide

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Cold, anhydrous diethyl ether

Procedure:

-

Dissolve the purified Boc-protected peptide in a solution of 20-50% TFA in DCM (v/v).[6]

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Upon completion, concentrate the solution under reduced pressure to remove the TFA and DCM.[6]

-

Add cold, anhydrous diethyl ether to the crude residue to induce precipitation of the TFA salt of the deprotected peptide.[6]

-

Stir or sonicate the mixture to obtain a fine solid.[6]

-

Isolate the product by filtration or centrifugation and wash with cold diethyl ether.[6]

-

Dry the final product under vacuum.[6]

Visualizing Workflows and Concepts

Graphical representations are essential for understanding the complex processes and relationships in peptide synthesis and drug development.

Caption: Workflow for solution-phase dipeptide synthesis using Boc-D-Leu-OH.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

- 6. benchchem.com [benchchem.com]

The Stereochemical Imperative: Unlocking Enhanced Therapeutic Potential with Boc-D-Leu-OMe

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide and small molecule drug design. Among these, the use of D-amino acids, the enantiomers of their naturally occurring L-counterparts, offers a powerful approach to overcome the inherent limitations of many therapeutic candidates. This technical guide delves into the significance of the D-configuration in the protected amino acid, Boc-D-Leu-OMe (tert-butoxycarbonyl-D-leucine methyl ester). We will explore how this specific chirality profoundly influences critical pharmaceutical attributes, including proteolytic stability, biological activity, and receptor interaction. This document provides a comprehensive overview of the underlying principles, quantitative comparisons, detailed experimental methodologies, and the logical frameworks governing the application of this compound in drug development.

The D-Advantage: Overcoming Biological Barriers

While L-amino acids are the fundamental building blocks of proteins in most living organisms, their D-enantiomers are less common in nature.[1][2][3] This fundamental difference is exploited in drug design to enhance the therapeutic properties of peptides and other molecules. The primary advantages conferred by the D-configuration of leucine in this compound include:

-

Enhanced Proteolytic Stability: One of the most significant hurdles for peptide-based therapeutics is their rapid degradation by proteases in the body. These enzymes exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. By incorporating D-leucine, the peptide backbone becomes resistant to these enzymes, leading to a significantly longer in vivo half-life and improved bioavailability.[1]

-

Modulation of Biological Activity: The substitution of an L-amino acid with its D-enantiomer can dramatically alter the three-dimensional conformation of a peptide. This can lead to changes in its binding affinity and selectivity for its target receptor, potentially resulting in enhanced potency or a more desirable pharmacological profile. In some instances, this modification can even convert an agonist into an antagonist.

-

Reduced Immunogenicity: Peptides composed entirely of L-amino acids are more likely to be recognized by the immune system as foreign, leading to an undesirable immune response. The incorporation of D-amino acids can reduce this immunogenic potential.

Quantitative Comparison: The Impact of D-Leucine on Bioactivity

The substitution of L-leucine with D-leucine can have a quantifiable and often beneficial impact on the biological activity of peptides. The following tables summarize key data from studies on antimicrobial peptides, illustrating the tangible advantages of incorporating D-leucine.

Table 1: Antimicrobial and Hemolytic Activity of Brevinin-1OS Analogs

| Peptide | Sequence | MIC (μM) vs. S. aureus | MIC (μM) vs. E. coli | HC50 (μM) (Hemolytic Activity) |

| B1OS-L | FLPILASLAAKFGPKLFCLVTKKC | 2 | 16 | 29.92 |

| B1OS-D-L | F(d-L)PILASLAAKFGPKLFCLVTKKC | 4 | 32 | 74.5 |

Data extracted from a study on brevinin-1OS peptides.

Table 2: Antitumor Activity of RDP215 and its D-Amino Acid Analog

| Peptide | Sequence | IC50 (μM) vs. Human Melanoma (A375) | IC50 (μM) vs. Human Glioblastoma (U-87 MG) |

| RDP215 | H-FWRIRIRR P RRIRIRWF-NH2 | ~10 | ~15 |

| 9D-RDP215 | H-(d-F)W(d-R)I(d-R)I(d-R)(d-R) P (d-R)(d-R)I(d-R)I(d-R)W(d-F)-NH2 | ~5 | ~7.5 |

Data extracted from a study on the antitumor peptide RDP215.[4]

These data clearly demonstrate that the incorporation of D-leucine can maintain or even enhance antimicrobial and antitumor activity while significantly reducing toxicity towards mammalian cells (as indicated by the higher HC50 value for B1OS-D-L).

Experimental Protocols

To empirically determine the significance of the D-configuration in a novel peptide or compound incorporating this compound, a series of key experiments are essential. The following are detailed methodologies for assessing proteolytic stability and receptor binding affinity.

Protocol 1: In Vitro Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of a peptide in the presence of a specific protease or in a complex biological fluid like human serum.

Materials:

-

Peptide containing L-leucine

-

Peptide containing D-leucine

-

Protease solution (e.g., trypsin, chymotrypsin) or human serum

-

Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Peptide Preparation: Dissolve both the L- and D-leucine containing peptides in the assay buffer to a final concentration of 1 mg/mL.

-

Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with the protease solution or human serum. A typical ratio is 1:1 (v/v).

-

Incubation: Incubate the reaction mixtures at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.

-

Reaction Quenching: Immediately add the aliquot to a tube containing an equal volume of the quenching solution to stop the enzymatic degradation.

-

HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

Data Analysis: Plot the percentage of the remaining intact peptide against time for both the L- and D-leucine containing peptides. Calculate the half-life (t1/2) for each peptide.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., a peptide containing D-leucine) to a specific receptor.

Materials:

-

Cell membranes or purified receptors expressing the target of interest

-

Radiolabeled ligand (a known binder to the receptor)

-

Unlabeled test compounds (peptides with L- and D-leucine)

-

Binding buffer (specific to the receptor system)

-

Wash buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare Reagents:

-

Dilute the cell membranes or purified receptors in the binding buffer to an optimal concentration.

-

Prepare a series of dilutions of the unlabeled test compounds.

-

Prepare the radiolabeled ligand at a concentration close to its dissociation constant (Kd).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add cell membranes and the radiolabeled ligand.

-

Non-specific Binding: Add cell membranes, radiolabeled ligand, and a high concentration of a known unlabeled ligand.

-

Competitive Binding: Add cell membranes, radiolabeled ligand, and increasing concentrations of the unlabeled test compounds.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the unlabeled test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathway: L-Leucine and the mTOR Pathway

While the D-configuration of leucine is primarily utilized to enhance stability, its L-enantiomer is a key signaling molecule, particularly in the activation of the mTORC1 pathway, which is a central regulator of cell growth and proliferation.[5][6][7][8][9] Understanding this pathway provides context for the biological roles of leucine enantiomers.

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Workflow: Proteolytic Stability Assay

The logical flow of the proteolytic stability assay is critical for obtaining reliable and reproducible data.

Caption: Workflow for the in vitro proteolytic stability assay.

Logical Relationship: this compound in Peptide Synthesis

The use of this compound is an integral part of the Boc solid-phase peptide synthesis (SPPS) strategy.

Caption: this compound incorporation in the solid-phase peptide synthesis cycle.

References

- 1. biopharmaspec.com [biopharmaspec.com]

- 2. jpt.com [jpt.com]

- 3. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Solubility of Boc-D-Leu-OMe in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe), a critical building block in peptide synthesis and pharmaceutical development. Understanding its solubility is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust manufacturing processes.

Core Concepts: Structure and Solubility

This compound is a derivative of the amino acid D-leucine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group. These modifications eliminate the zwitterionic character of the parent amino acid, significantly increasing its solubility in a wide range of organic solvents. The bulky and hydrophobic isobutyl side chain of leucine, combined with the Boc and methyl ester groups, governs its solubility profile, making it readily soluble in many common organic solvents used in peptide synthesis.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, its physical state as a light yellowish liquid at room temperature suggests high miscibility with many organic solvents.[][2] The following table summarizes available qualitative information for this compound and quantitative data for structurally similar compounds, which can serve as a useful proxy for estimating its solubility. It is important to note that the solubility of enantiomers (D vs. L forms) is generally identical in achiral solvents.

| Solvent | Chemical Class | This compound (Qualitative) | Analogous Compound Data (Quantitative) |

| Dimethylformamide (DMF) | Amide | Expected to be soluble/miscible[2] | Boc-Leu-Leu-OH: ~30 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Expected to be soluble/miscible | Boc-L-Leu-OH: 100 mg/mL[3]; Boc-D-Leu-OH: 200 mg/mL[4]; Boc-Leu-Leu-OH: ~10 mg/mL[5] |

| Ethanol | Alcohol | Expected to be soluble/miscible | Fmoc-L-leucine: ~30 mg/mL[6]; L-leucyl-L-leucine methyl ester (hydrochloride): ~30 mg/mL[7] |

| Methanol | Alcohol | Expected to be soluble/miscible | Boc-L-Leucine is soluble in methanol.[8] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Expected to be soluble/miscible | - |

| Chloroform | Halogenated Hydrocarbon | Expected to be soluble/miscible | - |

| Acetonitrile (ACN) | Nitrile | Expected to be soluble/miscible | - |

| Tetrahydrofuran (THF) | Ether | Expected to be soluble/miscible | - |

| Ethyl Acetate | Ester | Expected to be soluble/miscible | - |

Note: The quantitative data for analogous compounds should be used as an estimation. Actual solubility of this compound may vary.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in a specific organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatic shaker or orbital incubator

-

Vortex mixer

-

Micropipettes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Record the exact weight of the added this compound.

-

Add a known volume or weight of the selected solvent to the vial.

-

Cap the vial tightly to prevent solvent evaporation.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vial from the shaker and allow the undissolved solid to settle.

-

Visually confirm the presence of excess solid.

-

Withdraw a known volume of the supernatant using a micropipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter.

-

Dilute the collected supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the saturated solution from the diluted sample, taking the dilution factor into account.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound.

References

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

A Technical Guide to Sourcing High-Purity Boc-D-Leu-OMe for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity N-tert-Butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe), a critical building block in peptide synthesis and drug discovery. This document outlines key quality considerations, analytical methodologies for purity assessment, and a strategic workflow for supplier selection to ensure the integrity and reproducibility of your research.

Commercial Supplier Landscape for this compound

The selection of a reliable supplier for this compound is paramount to the success of research and development projects. Purity, consistency, and comprehensive documentation are critical factors. Several chemical suppliers offer this reagent, with varying purity grades and available quantities. Below is a summary of offerings from notable vendors.

Data Presentation: Comparison of Commercial Suppliers

| Supplier | Purity Specification | Analytical Method | Available Quantities |

| Chem-Impex | ≥ 99% | HPLC | Inquire |

| Cenmed | Not specified | Not specified | 25g |

| Ruifu Chemical | ≥98.0% (for similar Boc-amino acids) | HPLC | Inquire |

| BLD Pharm | Not specified | Not specified | Inquire |

| Advanced ChemTech | Not specified | Not specified | Inquire |

Note: This table is based on publicly available data and is not exhaustive. Researchers are encouraged to contact suppliers directly for the most current specifications, availability, and pricing.

Experimental Protocols for Quality Assessment

Ensuring the purity and structural integrity of this compound is a critical step before its use in synthesis. The following are standard experimental protocols for the characterization of Boc-protected amino acids, which are applicable to this compound.[]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for assessing the purity of this compound by separating the main component from any impurities.[] Chiral HPLC methods are particularly important for determining the enantiomeric purity of amino acid derivatives.[2][3]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reverse-phase C18 column is commonly used for purity analysis. For enantiomeric purity, a chiral stationary phase (e.g., polysaccharide-based) is required.[2][3]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is a typical mobile phase for reverse-phase chromatography. For chiral separations, a mixture of n-hexane and isopropanol may be employed.

-

Detection: UV detection at 210-220 nm is standard for peptide bonds and protected amino acids.

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and analyze the chromatogram. The purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.

Methodology:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Analysis: The spectrum should exhibit characteristic signals for the Boc group (a singlet at ~1.4 ppm), the leucine side chain protons, the alpha-proton, and the methyl ester group.

-

¹³C NMR Analysis: The spectrum should show distinct peaks for the carbonyl carbons of the Boc and ester groups, the quaternary carbon of the Boc group, and the carbons of the leucine backbone and side chain.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound.

Methodology:

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of this compound (C₁₂H₂₃NO₄, MW: 245.32).

Supplier Selection Workflow

A systematic approach to selecting a supplier for critical reagents like this compound is essential for ensuring the quality and consistency of your research. The following workflow diagram illustrates a logical process for supplier qualification.

References

- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

The Strategic Role of Boc-D-Leu-OMe in Modern Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-α-(tert-butoxycarbonyl)-D-leucine methyl ester (Boc-D-Leu-OMe), a pivotal building block in peptide chemistry. We will delve into its synthesis, core applications, and the strategic advantages conferred by the D-configuration of the leucine residue. This document offers detailed experimental protocols, quantitative data summaries, and visual workflows to support researchers in the effective utilization of this versatile compound.

Introduction: The Significance of D-Amino Acids in Peptide Therapeutics

While L-amino acids are the proteinogenic building blocks of life, the incorporation of their D-enantiomers into peptide sequences is a powerful strategy in medicinal chemistry. Peptides composed of D-amino acids exhibit enhanced stability against proteolytic degradation by endogenous enzymes, which are stereospecific for L-amino acids. This increased metabolic stability can significantly improve the in vivo half-life and bioavailability of peptide-based drugs. Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, leading to altered receptor binding affinities and biological activities.

This compound serves as a key reagent for introducing a D-leucine residue into a growing peptide chain. The tert-butoxycarbonyl (Boc) protecting group on the amine terminus allows for controlled, stepwise peptide synthesis, while the methyl ester on the C-terminus facilitates coupling reactions.

Physicochemical Properties of this compound and its Precursors

A clear understanding of the physicochemical properties of this compound and its related precursors is essential for its effective use in synthesis.

| Property | This compound | Boc-D-Leu-OH | H-D-Leu-OMe·HCl |

| Molecular Formula | C₁₂H₂₃NO₄ | C₁₁H₂₁NO₄ | C₇H₁₆ClNO₂ |

| Molecular Weight | 245.32 g/mol | 231.29 g/mol | 181.66 g/mol |

| CAS Number | 133467-01-3[1][2] | 16937-99-8[3], 200937-17-3 (monohydrate)[4][5] | 5845-53-4[6], 66866-69-1[7][8] |

| Appearance | Colorless to light yellow liquid[2] | White to off-white solid | White crystalline solid |

| Boiling Point | 322.5±25.0 °C (Predicted)[2] | - | - |

| Storage Temperature | 2-8°C[2] | Room temperature | Room temperature |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from D-leucine. The following protocols are adapted from established methods for the L-enantiomer and are expected to yield similar results for the D-enantiomer.

Workflow for the Synthesis of this compound

References

- 1. cenmed.com [cenmed.com]

- 2. BOC-D-LEUCINE METHYL ESTER | 133467-01-3 [chemicalbook.com]

- 3. 16937-99-8|Boc-D-Leu-OH|BLD Pharm [bldpharm.com]

- 4. 200937-17-3 Boc-D-Leu-OH・H2O | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]

- 5. peptide.com [peptide.com]

- 6. apexbt.com [apexbt.com]

- 7. H-D-LEU-OME HCL | 66866-69-1 [m.chemicalbook.com]

- 8. H-D-LEU-OME HCL price,buy H-D-LEU-OME HCL - chemicalbook [m.chemicalbook.com]

Natural vs. unnatural amino acids in peptide design

An In-Depth Technical Guide to Natural vs. Unnatural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of peptide therapeutics is undergoing a significant transformation, driven by the strategic incorporation of unnatural amino acids (UAAs) to overcome the inherent limitations of their natural counterparts. Peptides composed solely of the 20 proteinogenic amino acids often suffer from poor metabolic stability, low bioavailability, and suboptimal receptor affinity, hindering their clinical translation. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and profound impact of utilizing UAAs in modern peptide drug design. By expanding the chemical repertoire available to researchers, UAAs offer a powerful toolkit to enhance proteolytic resistance, modulate pharmacokinetic profiles, and improve binding affinity and selectivity, thereby unlocking the full therapeutic potential of peptide-based drugs. This document will delve into the practical aspects of UAA integration, from synthesis to preclinical evaluation, providing detailed protocols and comparative data to guide researchers in the development of next-generation peptide therapeutics.

The Rationale for Incorporating Unnatural Amino Acids

The therapeutic promise of peptides is often curtailed by their intrinsic pharmacological weaknesses. The integration of UAAs into peptide scaffolds has surfaced as a formidable strategy to surmount these challenges. By venturing beyond the 20 standard proteinogenic amino acids, UAAs furnish a versatile arsenal for fine-tuning the physicochemical and biological attributes of peptides, culminating in superior therapeutic efficacy.

The primary objectives for incorporating UAAs into peptide therapeutics include:

-

Enhanced Proteolytic Stability: Modifications to the peptide backbone or side chains with UAAs can obstruct recognition and cleavage by proteases, thereby prolonging the peptide's in vivo half-life.

-

Improved Pharmacokinetic Profile: UAAs can be engineered to influence properties such as lipophilicity and hydrogen-bonding capacity, which can lead to optimized absorption, distribution, metabolism, and excretion (ADME) profiles, including the potential for oral bioavailability.

-

Increased Receptor Affinity and Selectivity: The distinct side-chain functionalities and conformational constraints imparted by UAAs can optimize interactions with biological targets, resulting in heightened binding affinity and selectivity.

-

Conformational Control: The inclusion of specific UAAs can induce or stabilize desirable secondary structures, such as helices or turns, which are frequently pivotal for biological activity.

Comparative Analysis: Natural vs. Unnatural Amino Acid-Containing Peptides

The advantages of incorporating UAAs are not merely theoretical. Quantitative data from numerous studies demonstrate significant improvements in key pharmacological parameters.

Proteolytic Stability

The introduction of UAAs can dramatically increase a peptide's resistance to enzymatic degradation. This is often achieved by replacing L-amino acids at cleavage sites with D-amino acids, N-methylated amino acids, or other sterically hindering residues.

| Peptide/Analog | Modification | Protease | Half-life (t½) | Fold Improvement |

| Feleucin-K3 (Natural) | None | Plasma | ~8 hours | - |

| Feleucin-K59 (UAA) | Leu⁴ replaced with α-(4-pentenyl)-Ala | Plasma | >24 hours | >3 |

| PK20 (UAA) | Contains tert-leucine (Tle) | 1 M HCl | 204.4 hours | - |

| [Ile⁹]PK20 (Natural Analog) | Tle replaced with Isoleucine (Ile) | 1 M HCl | 117.7 hours | 0.58x (decrease) |

| Hymenochirin-1B (Natural) | None | Trypsin | < 10 minutes | - |

| Stapled Hymenochirin-1B (UAA) | Hydrocarbon stapling | Trypsin | > 120 minutes | >12 |

Receptor Binding Affinity

UAAs can be used to constrain the peptide's conformation into a bioactive state, leading to enhanced binding to its target receptor. This can translate to increased potency and efficacy.

| Peptide/Analog | Target Receptor | Modification | Binding Affinity (Ki or IC50) | Fold Improvement |

| Endomorphin-1 (EM-1) Analog (Natural) | µ-opioid receptor | None | Nanomolar range | - |

| EM-1 Analog with (thienyl)Map (UAA) | µ-opioid receptor | Phe replaced with (thienyl)Map | Sub-nanomolar range | ~5 |

| Meditope Peptide (Natural residues) | Cetuximab Fab domain | None | Reference Affinity | - |

| Meditope Peptide (UAA substitutions) | Cetuximab Fab domain | Various UAA substitutions | Generally reduced affinity | Variable Decrease |

| Folate Receptor Antagonist (Natural) | Folate Receptors (FRα, FRβ) | L-glutamate at terminus | Reference IC50 | - |

| Folate Receptor Antagonist (UAA) | Folate Receptors (FRα, FRβ) | L-glutamate replaced with UAA | IC50 of 0.31 nM (FRα), 0.17 nM (FRβ) | Significant |

Key Experimental Protocols

The successful design and evaluation of peptides containing UAAs rely on a suite of robust experimental methodologies. The following sections provide detailed protocols for the synthesis, characterization, and biological assessment of these modified peptides.

Solid-Phase Peptide Synthesis (SPPS) of UAA-Containing Peptides

SPPS is the standard method for chemically synthesizing peptides, including those with UAAs. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is most commonly employed.

Materials:

-

Fmoc-protected amino acids (natural and unnatural)

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents (e.g., HCTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.

-

Capping (Optional): Cap any unreacted sites on the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (natural or unnatural), coupling reagent, and base in DMF and add to the resin. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat steps 4-7 for each subsequent amino acid in the sequence.

-

Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

In Vitro Proteolytic Stability Assay

This assay assesses the resistance of a peptide to degradation by proteases.

Materials:

-

Peptide stock solution

-

Protease stock solution (e.g., trypsin, human plasma)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 10% Trichloroacetic acid (TCA))

-

LC-MS/MS or HPLC system

Protocol:

-

Preparation: Prepare a solution of the peptide in the reaction buffer at a known concentration.

-

Incubation: Pre-warm the peptide solution and the protease solution to 37°C.

-

Initiation: Initiate the reaction by adding the protease to the peptide solution (a typical enzyme:substrate ratio is 1:100 w/w).

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot.

-

Sample Preparation: Centrifuge the quenched samples to pellet precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS or HPLC to quantify the amount of intact peptide remaining.

-

Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t½).

GPCR Radioligand Binding Assay

This assay determines the binding affinity of a peptide to a specific G-protein coupled receptor.

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand (e.g., ³H-labeled)

-

Unlabeled peptide (test compound)

-

Assay buffer

-

Non-specific binding control (a high concentration of an unlabeled ligand)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.

-

Assay Setup: In a 96-well plate, add cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test peptide. Include wells for total binding (no competitor) and non-specific binding.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding at each concentration of the test peptide. Plot the percent specific binding against the log concentration of the test peptide and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Efficacy Study in a Diabetic Mouse Model

This protocol outlines a general procedure for assessing the anti-diabetic efficacy of a peptide drug.

Materials:

-

Diabetic mouse model (e.g., streptozotocin-induced or db/db mice)

-

Test peptide formulated for subcutaneous injection

-

Vehicle control (e.g., saline)

-

Positive control (e.g., insulin or a known anti-diabetic drug)

-

Glucometer and test strips

-

Equipment for blood collection (e.g., from the tail vein)

Protocol:

-

Animal Acclimation: Acclimate the diabetic mice to the housing conditions for at least one week.

-

Baseline Measurements: Measure baseline body weight and blood glucose levels.

-

Dosing: Administer the test peptide, vehicle, or positive control via subcutaneous injection at the desired dose and frequency.

-

Blood Glucose Monitoring: Monitor blood glucose levels at various time points post-injection (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Oral Glucose Tolerance Test (OGTT) (Optional): At the end of the study period, perform an OGTT. Fast the mice, administer an oral glucose bolus, and measure blood glucose levels at timed intervals.

-

Data Analysis: Compare the changes in blood glucose levels and the area under the curve (AUC) for the OGTT between the different treatment groups.

Visualizing Key Concepts and Workflows

GPCR Signaling Pathway

The following diagram illustrates a common signaling pathway activated by a peptide ligand binding to a Gs-coupled GPCR, leading to the production of cAMP and subsequent cellular responses.

Caption: GPCR signaling pathway initiated by a peptide ligand, leading to cellular response.

Experimental Workflow for Peptide Drug Discovery

The development of a UAA-containing peptide therapeutic follows a multi-stage process from initial design to preclinical evaluation.

Caption: Experimental workflow for peptide drug discovery and development.

Conclusion

The incorporation of unnatural amino acids has unequivocally revolutionized the field of peptide drug discovery. It provides a robust and versatile set of tools to systematically address the inherent limitations of natural peptides. By strategically modifying peptide sequences with UAAs, researchers can significantly enhance their stability, bioavailability, and therapeutic efficacy. The experimental protocols and comparative data presented in this guide offer a practical framework for the rational design, synthesis, and evaluation of novel peptide therapeutics, paving the way for the development of more effective and safer medicines.

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Boc-D-Leu-Xaa-OMe

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of a dipeptide with a C-terminal methyl ester, exemplified by Boc-D-Leu-Xaa-OMe, utilizing tert-butyloxycarbonyl (Boc) chemistry. Solid-phase peptide synthesis (SPPS) offers an efficient and robust methodology for the stepwise assembly of amino acids.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established approach in SPPS.[2][3]

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for resin preparation, amino acid coupling, Boc deprotection, and the final cleavage of the dipeptide from the solid support, followed by solution-phase esterification to yield the desired C-terminal methyl ester.

Experimental Protocols

Resin Selection and First Amino Acid Loading

The choice of resin is crucial in Boc-SPPS. Merrifield or PAM resins are commonly used for synthesizing peptides with a C-terminal carboxylic acid.[3][4] The first Boc-protected amino acid is typically loaded onto the resin via an ester linkage.

Materials:

-

Merrifield resin (chloromethylpolystyrene) or PAM resin

-

Boc-D-Leucine

-

Cesium carbonate (Cs₂CO₃) or Potassium iodide (KI)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the resin in DMF for 20-30 minutes.[5]

-

To a solution of Boc-D-Leucine in DMF, add one equivalent of cesium carbonate and stir until the amino acid is fully dissolved.

-

Add the swollen resin to the Boc-D-Leucine cesium salt solution.

-

The reaction mixture is heated to 50°C and stirred for 12-24 hours.

-

After the reaction, the resin is washed thoroughly with DMF, a mixture of DMF/water, DMF, and finally DCM, and then dried under vacuum.

Boc Deprotection

The temporary Boc protecting group on the α-amino group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[6]

Materials:

-

50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Dichloromethane (DCM)

-

Isopropanol (IPA)

-

10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM

Procedure:

-

Swell the Boc-D-Leu-resin in DCM.

-

Treat the resin with 50% TFA in DCM for a short pre-wash (1-2 minutes).[7]

-

Perform the main deprotection step by agitating the resin with 50% TFA in DCM for 20-30 minutes.[7]

-

Wash the resin thoroughly with DCM to remove residual TFA.[7]

-

Wash the resin with IPA.

-

Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of DIEA in DCM for 5-10 minutes.[7]

-

Wash the resin thoroughly with DCM to remove excess base.[7]

Coupling of the Second Amino Acid

The next N-α-Boc-protected amino acid is coupled to the deprotected amino group on the resin-bound D-Leucine. Several coupling reagents can be used to facilitate peptide bond formation. HBTU is a commonly used aminium salt-based coupling reagent.[7]

Materials:

-

Boc-Xaa-OH (where Xaa is the desired amino acid)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

In a separate vessel, pre-activate the Boc-Xaa-OH (3-4 equivalents) with HBTU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 1-5 minutes.[7]

-

Add the pre-activated amino acid solution to the swollen and neutralized D-Leu-resin.[7]

-

Agitate the mixture at room temperature for 1-2 hours.[7]

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result indicates the absence of free primary amines.[7]

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[7]

Cleavage from the Resin

The dipeptide is cleaved from the solid support, which also removes the side-chain protecting groups (if any). For Merrifield and PAM resins, strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are typically used.[3][6] This step results in a dipeptide with a free C-terminal carboxylic acid.

Materials:

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, thioanisole)

-

Diethyl ether

Procedure (using HF):

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add appropriate scavengers to the reaction vessel.

-

Cool the vessel with liquid nitrogen and condense anhydrous HF into it.

-

Allow the reaction to proceed at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resulting crude peptide with cold diethyl ether to precipitate the peptide and remove organic scavengers.

-

Dry the crude peptide under vacuum.

Solution-Phase Esterification to Yield Boc-D-Leu-Xaa-OMe

The C-terminal carboxylic acid of the cleaved dipeptide is converted to a methyl ester in the solution phase.

Materials:

-

Crude Boc-D-Leu-Xaa-OH dipeptide

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or other esterification reagents like (trimethylsilyl)diazomethane.

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure (using Thionyl Chloride):

-

Suspend the crude dipeptide in methanol in a round-bottom flask at 0°C.

-

Slowly add freshly distilled thionyl chloride (2 equivalents) while stirring.[8]

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Boc-D-Leu-Xaa-OMe.

-

Purify the product by column chromatography.

Data Presentation

| Parameter | Value/Range | Notes |

| Resin Substitution Level | 0.5 - 1.0 mmol/g | A lower substitution is sometimes preferred for longer or more difficult sequences.[4] |

| Boc-Amino Acid Equivalents | 3 - 4 equivalents | Based on the resin substitution level.[7] |

| Coupling Reagent Equivalents (HBTU) | 3 - 4 equivalents | Based on the resin substitution level.[7] |

| Base Equivalents (DIEA) | 6 - 8 equivalents | For activation and neutralization steps.[7] |

| Boc Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM.[7] |

| Coupling Reaction Time | 1 - 2 hours | Monitored by ninhydrin test.[7] |

| Cleavage Time (HF) | 1 - 2 hours | At 0°C. |

| Esterification Time | Varies | Monitored by TLC. |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on the specific amino acid sequence and length.[2] |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[2] |

Visualizations

Caption: Workflow for the synthesis of Boc-D-Leu-Xaa-OMe.

References

Application Notes: The Strategic Use of Boc-D-Leu-OMe in Solution-Phase Peptide Synthesis

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development.[1][] N-α-tert-Butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe) is a valuable building block for this purpose. The presence of a D-amino acid, such as D-leucine, can significantly enhance the proteolytic stability of a peptide therapeutic by making it resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids.[1] This increased stability often leads to a longer plasma half-life and improved bioavailability.[3] Furthermore, the strategic placement of D-amino acids can modulate the peptide's conformation, potentially leading to higher receptor affinity and selectivity.[4]

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, is highly suitable for the large-scale production of short to medium-length peptides and for syntheses where careful purification of intermediates is required.[5][6] this compound is well-suited for this methodology. The Boc (tert-butoxycarbonyl) protecting group for the N-terminus is stable under various coupling conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA).[7][] The C-terminal methyl ester (OMe) protects the carboxylic acid during the coupling step and can be removed by saponification in a subsequent step if the free C-terminus is required.[9]

These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of a dipeptide, including coupling, deprotection, and purification steps.

Logical Workflow for Drug Discovery

The incorporation of D-amino acids is a key strategy for improving the pharmacological properties of peptide-based drug candidates. The workflow below illustrates how building blocks like this compound are utilized in this process.

Caption: Workflow for developing stable peptide therapeutics using D-amino acids.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a dipeptide (e.g., D-Leu-Ala) using this compound and an amino acid ester (e.g., H-Ala-OBn).

Overall Synthesis Workflow

The diagram below outlines the key chemical steps in the solution-phase synthesis of a dipeptide using this compound, followed by N-terminal deprotection.

Caption: General workflow for solution-phase dipeptide synthesis.

Protocol 1: Peptide Coupling using DCC/HOBt

This protocol describes the formation of a peptide bond between this compound and a C-terminally protected amino acid. Dicyclohexylcarbodiimide (DCC) is used as the coupling agent, and 1-Hydroxybenzotriazole (HOBt) is added to suppress racemization and improve efficiency.[10]

Materials:

-

This compound (1.0 eq)

-

Amino acid ester hydrochloride (e.g., H-Ala-OBn·HCl) (1.0 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (1.0 eq, to neutralize the HCl salt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve the amino acid ester hydrochloride and DIEA (or NMM) in anhydrous DCM. Stir for 10-15 minutes at room temperature.

-

Add this compound and HOBt to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC in DCM dropwise to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-24 hours.[10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) by-product.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purify the crude product by silica gel column chromatography.[10]

Protocol 2: N-Terminal Boc Group Deprotection

This protocol details the removal of the Boc protecting group from the dipeptide to expose the N-terminal amine for subsequent coupling steps or to yield the final deprotected peptide.

Materials:

-

Boc-protected peptide

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

Procedure:

-

Dissolve the Boc-protected peptide in anhydrous DCM.

-

Add an equal volume of TFA to the solution (e.g., 1:1 v/v DCM:TFA).[11]

-

Stir the reaction mixture at room temperature for 30-60 minutes.[12]

-

Monitor the deprotection via TLC until the starting material is fully consumed.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Co-evaporate with toluene or precipitate with cold diethyl ether to remove residual TFA.[13]

-

The resulting product is the TFA salt of the deprotected peptide, which can be used directly in the next coupling step after neutralization or carried forward for final purification.

Protocol 3: Final Peptide Purification by RP-HPLC

After synthesis and deprotection, the crude peptide is purified to a high degree using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14]

Equipment and Reagents:

-

Preparative RP-HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)[15]

-

Lyophilizer

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.[13]

-

Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes). The gradient may need to be optimized depending on the hydrophobicity of the peptide.[13]

-

Monitor the elution at 214 nm and 280 nm.

-

Collect fractions corresponding to the desired peptide peak.

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the fractions with the desired purity (>95%).

-

Freeze the pooled fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[15]

Quantitative Data Summary

The efficiency of peptide synthesis steps can vary based on the specific amino acid sequence and reaction conditions. The tables below provide representative data for coupling and deprotection reactions involving Boc-protected amino acids.

Table 1: Comparison of Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially with sterically hindered amino acids.[4]

| Coupling Reagent | Typical Reaction Time | Reported Efficiency/Yield | Degree of Racemization | Notes |

| DCC/HOBt | 4 - 24 hours | Moderate to High | Low | Cost-effective; DCU by-product can be difficult to remove.[10] |

| HATU/DIEA | 1 - 4 hours | High | Low | Often the first choice for difficult or sterically hindered couplings.[4] |

| COMU/DIEA | 1 - 3 hours | High | Low | Excellent solubility and safety profile.[4] |

| EDC/HOBt | 2 - 12 hours | Moderate to High | Low | Water-soluble carbodiimide; by-product is easily removed with aqueous washes.[16] |

Table 2: Boc-Deprotection Methods and Conditions

Several acidic conditions can be employed for the removal of the Boc group. The choice depends on the acid sensitivity of other functional groups in the peptide.[12]

| Reagent/Method | Typical Reaction Time | Yield | Conditions | Notes |

| TFA/DCM (1:1) | 30 - 60 min | >95% | Room Temperature | Standard, highly effective method for acid-labile groups.[11][12] |

| 4M HCl in Dioxane | 1 - 4 hours | >90% | Room Temperature | Milder than TFA; useful for substrates with TFA-sensitive groups.[12] |

| pTSA in DES | ~25 min | ~68% (for Boc-L-Leu-OMe) | 60 °C | Greener chemistry approach using a deep eutectic solvent (DES).[17][18] |

| Thermal | Several hours | Variable | Reflux in solvent (e.g., dioxane/water) | An alternative for highly acid-sensitive molecules.[19] |

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. chempep.com [chempep.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. bachem.com [bachem.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. researchgate.net [researchgate.net]

- 18. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]

- 19. reddit.com [reddit.com]

Application Notes and Protocols for Boc-D-Leu-OMe in Neuropeptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-Boc-D-leucine methyl ester (Boc-D-Leu-OMe) in the solid-phase peptide synthesis (SPPS) of neuropeptides. The incorporation of D-amino acids, such as D-leucine, is a critical strategy in modern drug design to enhance the therapeutic potential of peptide-based candidates. This document outlines the rationale, key applications, detailed experimental protocols, and relevant biological signaling pathways.

Introduction

Neuropeptides are a diverse class of signaling molecules that mediate a wide range of physiological processes in the central and peripheral nervous systems. However, their therapeutic application is often limited by their short in-vivo half-life due to rapid degradation by proteases. The strategic incorporation of non-natural amino acids, particularly D-isomers, is a well-established method to confer proteolytic stability.

This compound serves as a valuable building block in Boc-chemistry solid-phase peptide synthesis. The D-configuration of the leucine residue sterically hinders recognition by common peptidases, thereby increasing the peptide's resistance to enzymatic degradation. Furthermore, the introduction of a D-amino acid can significantly influence the peptide's conformational properties, potentially leading to enhanced receptor affinity and selectivity.

Key Applications of this compound in Neuropeptide Synthesis

The primary application of this compound in neuropeptide synthesis is the development of analogs with improved pharmacokinetic and pharmacodynamic profiles. Key applications include:

-

Enhanced Enzymatic Stability: The substitution of an L-amino acid with its D-enantiomer at specific positions within a neuropeptide sequence can dramatically increase its stability against enzymatic hydrolysis.[1] This leads to a longer circulating half-life and improved bioavailability.

-

Modulation of Receptor Binding and Selectivity: The stereochemistry of amino acid residues plays a crucial role in the three-dimensional structure of a peptide and its interaction with its receptor. Incorporating D-leucine can alter the peptide's conformation, leading to changes in binding affinity and selectivity for different receptor subtypes.

-

Synthesis of Opioid Peptide Analogs: this compound is particularly useful in the synthesis of analogs of opioid neuropeptides such as deltorphins and dynorphins. Deltorphins are naturally occurring opioid peptides with high affinity and selectivity for the δ-opioid receptor.[2][3] The synthesis of deltorphin analogs often involves the incorporation of D-amino acids to enhance their therapeutic properties.[4][5]

Data Presentation: Synthesis and Biological Activity of a [D-Leu]-Neuropeptide Analog

The following table summarizes representative quantitative data for the synthesis and biological activity of a [D-Leu-8]Dynorphin(1-8) analog, a neuropeptide synthesized using a D-amino acid. This data is presented as an example to illustrate the outcomes of incorporating a D-amino acid.

| Parameter | Value | Reference |

| Synthesis Parameter | ||

| Synthesis Method | Solid-Phase Peptide Synthesis (Boc-chemistry) | [6] |

| Biological Activity Parameter | ||

| Neuropeptide Analog | [ψ(CH2NH)3-4, D-Leu8]Dynorphin(1-8)-NH2 | [6] |

| Receptor Selectivity (μ/κ Ki ratio) | 339 | [6] |

| Receptor Selectivity (δ/κ Ki ratio) | 24104 | [6] |

| In vitro Bioactivity (Guinea Pig Ileum Assay) | High κ-receptor affinity | [6] |

| Enzymatic Stability (IC50 ratio with/without peptidase inhibitors) for a related analog | 2.0 (indicating high stability) | [6] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a [D-Leu]-Deltorphin Analog

This protocol describes the manual solid-phase synthesis of a [D-Leu²]-deltorphin analog (Tyr-D-Leu-Phe-Asp-Val-Val-Gly-NH₂) using Boc-SPPS chemistry on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Boc-amino acids (Boc-Gly-OH, Boc-Val-OH, Boc-Asp(OtBu)-OH, Boc-Phe-OH, Boc-D-Leu-OH, Boc-Tyr(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization solution: 10% DIEA in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)

-

Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

First Amino Acid Coupling (Boc-Gly-OH):

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

-

Wash the resin with DMF and DCM.

-

In a separate vessel, pre-activate Boc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2 minutes. Add DIEA (6 eq.).

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling completion using the Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation (Subsequent Amino Acids):

-

Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, followed by a second treatment for 20 minutes to remove the Boc group.

-

Wash the resin with DCM and IPA.

-

Neutralization: Neutralize the resin with 10% DIEA in DMF.

-

Coupling: Couple the next Boc-protected amino acid (Boc-Val-OH, Boc-Val-OH, Boc-Asp(OtBu)-OH, Boc-Phe-OH, Boc-D-Leu-OH, Boc-Tyr(tBu)-OH) following the pre-activation and coupling steps described in step 2.

-

Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the sequence.

-

-

Final Deprotection: After the last amino acid coupling, remove the N-terminal Boc group using 50% TFA in DCM.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-